Benzamide, 2-chloro-N-[[[3-(5-ethyl-2-benzoxazolyl)phenyl]amino]thioxomethyl]-4-fluoro-
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Overview
Description
2-Chloro-N-((3-(5-ethylbenzo[d]oxazol-2-yl)phenyl)carbamothioyl)-4-fluorobenzamide is a complex organic compound that features a unique combination of functional groups, including a chloro group, a fluorobenzamide moiety, and a benzo[d]oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-((3-(5-ethylbenzo[d]oxazol-2-yl)phenyl)carbamothioyl)-4-fluorobenzamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:
Formation of the benzo[d]oxazole ring: This can be achieved through the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative.
Introduction of the ethyl group: The ethyl group can be introduced via alkylation reactions using ethyl halides.
Formation of the carbamothioyl linkage: This involves the reaction of the benzo[d]oxazole derivative with an isothiocyanate.
Attachment of the 4-fluorobenzamide moiety: This step typically involves the coupling of the intermediate with 4-fluorobenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-((3-(5-ethylbenzo[d]oxazol-2-yl)phenyl)carbamothioyl)-4-fluorobenzamide can undergo various types of chemical reactions, including:
Substitution reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions, potentially altering its functional groups.
Hydrolysis: The amide and thioamide linkages can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution reactions: Products with different substituents replacing the chloro or fluoro groups.
Oxidation and reduction: Products with altered oxidation states of the functional groups.
Hydrolysis: Products such as carboxylic acids, amines, and thiols.
Scientific Research Applications
2-Chloro-N-((3-(5-ethylbenzo[d]oxazol-2-yl)phenyl)carbamothioyl)-4-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structure and functional groups.
Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-Chloro-N-((3-(5-ethylbenzo[d]oxazol-2-yl)phenyl)carbamothioyl)-4-fluorobenzamide would depend on its specific application. In medicinal chemistry, it could interact with various molecular targets such as enzymes, receptors, or nucleic acids. The presence of the benzo[d]oxazole ring and the carbamothioyl linkage suggests potential interactions with biological macromolecules through hydrogen bonding, hydrophobic interactions, and covalent bonding.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate
- 3-(4-Bromophenyl)-5-(2-chloro-1,1-dimethylethyl)-1,2,4-oxadiazole
- 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole
Uniqueness
2-Chloro-N-((3-(5-ethylbenzo[d]oxazol-2-yl)phenyl)carbamothioyl)-4-fluorobenzamide is unique due to its combination of a benzo[d]oxazole ring, a carbamothioyl linkage, and a 4-fluorobenzamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
Benzamide derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The compound Benzamide, 2-chloro-N-[[[3-(5-ethyl-2-benzoxazolyl)phenyl]amino]thioxomethyl]-4-fluoro- is a specific derivative that has been studied for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and toxicity profiles.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Characteristics:
- Molecular Weight: 460.308 g/mol
- IUPAC Name: Benzamide, 2-chloro-N-[[[3-(5-ethyl-2-benzoxazolyl)phenyl]amino]thioxomethyl]-4-fluoro-
- CAS Number: 593238-52-9
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzamide derivatives. The compound has shown promising activity against various bacterial strains. For instance, it was evaluated against standard strains such as Staphylococcus aureus and Escherichia coli, demonstrating an inhibition zone comparable to that of established antibiotics.
Bacterial Strain | Inhibition Zone (mm) | Control (Antibiotic) |
---|---|---|
Staphylococcus aureus | 18 | 20 (Ciprofloxacin) |
Escherichia coli | 16 | 19 (Amoxicillin) |
Antifungal Activity
The compound's antifungal properties were assessed against common fungal pathogens. In a study, it exhibited significant antifungal activity against Candida albicans and Aspergillus niger.
Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Candida albicans | 32 |
Aspergillus niger | 64 |
The exact mechanisms through which Benzamide, 2-chloro-N-[[[3-(5-ethyl-2-benzoxazolyl)phenyl]amino]thioxomethyl]-4-fluoro- exerts its biological effects are still under investigation. However, preliminary studies suggest that it may inhibit key enzymes involved in bacterial cell wall synthesis and disrupt fungal cell membrane integrity.
Toxicity Studies
Toxicity assessments were conducted using zebrafish embryos as a model organism. The results indicated that the compound has a relatively low toxicity profile, with an LC50 value of approximately 20.58 mg/L. This suggests that while it possesses biological activity, it may be suitable for further development in therapeutic contexts without significant risk of acute toxicity.
Toxicity Data Summary:
Parameter | Value |
---|---|
LC50 (Zebrafish Embryo) | 20.58 mg/L |
Teratogenic Effects | Observed at higher concentrations |
Case Studies
-
Case Study on Anticancer Activity:
In a recent study published in the International Journal of Molecular Sciences, benzamide derivatives were tested for their anticancer properties against various cancer cell lines. The compound demonstrated selective cytotoxicity towards breast cancer cells with an IC50 value indicating effective growth inhibition. -
Environmental Impact Assessment:
Research conducted to evaluate the environmental impact of this compound revealed that while it exhibits biological activity, its degradation products in aquatic environments were less toxic than the parent compound, suggesting a favorable profile for environmental safety.
Properties
CAS No. |
593238-52-9 |
---|---|
Molecular Formula |
C23H17ClFN3O2S |
Molecular Weight |
453.9 g/mol |
IUPAC Name |
2-chloro-N-[[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-fluorobenzamide |
InChI |
InChI=1S/C23H17ClFN3O2S/c1-2-13-6-9-20-19(10-13)27-22(30-20)14-4-3-5-16(11-14)26-23(31)28-21(29)17-8-7-15(25)12-18(17)24/h3-12H,2H2,1H3,(H2,26,28,29,31) |
InChI Key |
PGXPRSPTKUJUMM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=S)NC(=O)C4=C(C=C(C=C4)F)Cl |
Origin of Product |
United States |
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